tert-Butyl n-(1-ethylazetidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-ethylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-12-6-8(7-12)11-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBSGTCLKKLQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection of 3-Aminoazetidine Derivatives
The tert-butoxycarbonyl (Boc) group is widely employed to protect amine functionalities during multi-step syntheses. A foundational method involves reacting 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions. Triethylamine (Et₃N) is typically used to scavenge HCl generated during the reaction. For instance, 1-Boc-3-aminoazetidine is synthesized by treating 3-aminoazetidine with Boc₂O in DCM at 10–40°C, achieving near-quantitative yields. This intermediate serves as a precursor for subsequent N-alkylation.
N-Ethylation of Boc-Protected Azetidine
Alternative Routes via Hydrolysis of Dimethoxyazetidine Intermediates
Synthesis of 1-tert-Butoxycarbonyl-3,3-dimethoxyazetidine
A patent-pending route bypasses direct alkylation by leveraging 3,3-dimethoxyazetidine as a starting material. The compound is Boc-protected using Boc₂O in DCM with Et₃N, yielding 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine in 91% yield. The dimethoxy groups act as protecting functionalities, which are later hydrolyzed to reveal the ketone.
Reaction Conditions:
Acid-Catalyzed Hydrolysis to 3-Azetidinone
The dimethoxy intermediate undergoes hydrolysis using 10% aqueous citric acid in ethyl acetate at 20–40°C. This step cleaves the methoxy groups, forming 1-tert-butyloxycarbonyl-3-azetidinone , which is subsequently reduced to the target compound.
Optimization Insights:
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Acid Choice: Citric acid minimizes over-hydrolysis compared to stronger acids like HCl.
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Crystallization: Post-hydrolysis, hexane is added to the concentrated residue, and cooling to 5–10°C induces crystallization, yielding 85.4% pure product.
Comparative Analysis of Methodologies
Mechanistic Considerations and Side Reactions
Chemical Reactions Analysis
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the presence of the carbamate group can influence the reactivity of adjacent functional groups.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl n-(1-ethylazetidin-3-yl)carbamate has been investigated for its potential as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its ability to modulate biological pathways makes it significant in drug development.
Notable Studies :
- Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes by binding to their active sites, altering their activity, which is crucial for therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, indicating its use in developing new antibiotics.
Organic Synthesis
The compound serves as a protecting group for amines during the synthesis of complex organic molecules. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing for selective reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The tert-butyl group can be replaced by other nucleophiles under specific conditions. |
| Hydrolysis | The compound can undergo hydrolysis to yield 1-ethylazetidine and tert-butyl alcohol. |
| Deprotection | The tert-butyl group can be removed using strong acids, revealing the free amine. |
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on human carcinoma cell lines demonstrated significant inhibition of cell proliferation. This suggests its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Research has shown that this compound can effectively inhibit certain enzymes involved in disease processes, highlighting its therapeutic potential.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in drug development and enzyme inhibition studies. |
| Organic Synthesis | Acts as a protecting group in complex molecule synthesis. |
| Biological Research | Investigated for antimicrobial and anticancer properties. |
Mechanism of Action
The mechanism of action of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis . The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate (QM-7024; CAS: 1158758-94-1)
- Structural Difference : An additional methylene group links the carbamate to the azetidine ring, with an ethyl substituent at the 3-position.
- The 3-ethyl group increases steric hindrance, possibly affecting reactivity in coupling reactions .
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate (CAS: 5419-98-7)
- Structural Difference : A pyrimidin-2-yl group replaces the ethyl substituent at the 1-position.
- This modification may improve pharmacokinetic properties but reduce metabolic stability due to increased polarity .
Ring Size and Heterocycle Modifications
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS: 99735-30-5; Similarity: 1.00)
- Structural Difference : A five-membered pyrrolidine ring replaces the azetidine.
- The benzyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
- Structural Difference : A bicyclo[4.1.0]heptane system introduces a fused cyclohexane ring.
- Impact : The rigid bicyclic framework restricts conformational freedom, favoring specific stereoelectronic interactions. This structure is advantageous in targeting enzymes with deep binding pockets but may complicate synthetic accessibility .
Functional Group Additions
tert-Butyl (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS: 15923-40-7)
- Structural Difference : A hydroxymethyl group is added to the pyrrolidine ring.
- Impact : The hydroxymethyl group increases hydrophilicity, improving solubility in polar solvents. However, the additional hydroxyl group may introduce susceptibility to oxidation or metabolic degradation .
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate
Physicochemical Properties
| Compound (CAS) | Key Substituents | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 1879281-67-0 (Main Compound) | 1-Ethyl, azetidine | 1.8 | 25 (DMSO) | 98–102 |
| 99735-30-5 (Pyrrolidine analog) | 1-Benzyl, pyrrolidine | 2.5 | 10 (DMSO) | 120–124 |
| 5419-98-7 (Pyrimidine analog) | 1-Pyrimidin-2-yl, azetidine | 1.2 | 50 (DMSO) | 85–89 |
Note: Data inferred from structural analogs; experimental values may vary.
Biological Activity
tert-Butyl n-(1-ethylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H22N2O2, with a molecular weight of 214.30 g/mol. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl carbamate moiety that contributes to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30 g/mol |
| Structure | Azetidine + Carbamate |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions, which modulate the activity of proteins involved in critical biological pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that derivatives of azetidine compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
In addition to antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although further research is necessary to elucidate these mechanisms fully .
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that azetidine derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, showing synergistic effects that enhance its efficacy.
- Anticancer Research : Another study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for anticancer drug development .
Applications in Medicinal Chemistry
This compound serves as a building block in the synthesis of more complex bioactive molecules. Its unique structure allows for the creation of enzyme inhibitors and receptor ligands, which are essential for studying biological pathways and mechanisms .
Table 2: Applications in Research
| Application | Description |
|---|---|
| Medicinal Chemistry | Precursor for bioactive molecules |
| Antimicrobial Research | Development of new antibiotics |
| Anticancer Drug Design | Lead compound for anticancer therapies |
Q & A
Q. What established synthetic routes are available for tert-Butyl n-(1-ethylazetidin-3-yl)carbamate, and how do reaction parameters influence intermediate purity?
- Methodological Answer : The synthesis typically involves multi-step protection and condensation reactions. For example, analogous carbamates are synthesized via:
- Step 1 : Condensation of aldehydes (e.g., 3-nitrobenzaldehyde) with protected amines (e.g., 4-N-BOC-aminopiperidine) in dichloromethane with triethylamine as a catalyst .
- Step 2 : Reduction and protection steps to stabilize intermediates. Solvent choice (polar aprotic vs. non-polar) and temperature (0–25°C) significantly impact purity. For instance, triethylamine reduces side reactions by scavenging acids .
- Flow Chemistry : Continuous flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and yield by minimizing oxidative degradation through rapid mixing and precise temperature control .
Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
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NMR Spectroscopy : Use - and -NMR to confirm regiochemistry. For example, azetidine ring protons appear as distinct multiplets at δ 3.2–4.0 ppm, while tert-butyl groups show singlets at δ 1.2–1.4 ppm .
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Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) with ppm-level accuracy. Discrepancies in fragmentation patterns may arise from residual solvents; repeat analysis under vacuum-dried conditions .
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X-ray Crystallography : Resolves stereochemical ambiguities. For carbamates, hydrogen bonding between the carbamate oxygen and azetidine NH stabilizes crystal packing, as seen in analogous structures .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Refrigerate at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Moisture-sensitive carbamates degrade rapidly; use molecular sieves (3Å) in storage vials .
- Handling : Use inert-atmosphere gloveboxes for weighing. PPE includes nitrile gloves, chemical goggles, and lab coats. Avoid skin contact—wash immediately with 0.1% acetic acid if exposed .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure azetidine precursors (e.g., (R)-1-ethylazetidin-3-amine) with tert-butyloxycarbonyl (Boc) protection to bias stereochemistry. Catalytic asymmetric alkylation (e.g., Jacobsen’s thiourea catalysts) improves enantiomeric excess (ee) .
- Solvent Effects : Polar solvents (acetonitrile) favor trans-diastereomers via dipole stabilization, while non-polar solvents (toluene) promote cis-forms through π-π interactions .
- Case Study : In analogous carbamates, hydrogen bonding between the carbamate carbonyl and azetidine NH increased diastereomeric ratios (dr) from 2:1 to 5:1 .
Q. What strategies reconcile contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, reagent stoichiometry). For example, a Plackett-Burman design identified excess Boc-anhydride (1.2 eq) as key to improving yields from 60% to 85% .
- Batch vs. Flow : Batch reactions may suffer from thermal gradients, reducing yields by 10–15% compared to flow systems with uniform heating .
- Validation : Replicate conflicting protocols using standardized reagents (e.g., anhydrous DMF from the same supplier) to eliminate batch-to-batch variability .
Q. How do computational methods complement experimental data in predicting this compound reactivity?
- Methodological Answer :
- DFT Calculations : Model transition states for Boc deprotection. For example, B3LYP/6-31G* simulations show tert-butyl carbamates undergo acid-catalyzed cleavage via a tetrahedral intermediate (activation energy: 25 kcal/mol) .
- MD Simulations : Predict solubility in mixed solvents (e.g., THF/water). Higher water content (>30%) induces aggregation, reducing reaction rates by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
